Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(r)-3-(3-chlorophenyl)-3-hydroxypropanoic acid+methanolH2SO4Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of Methyl ®-3-(3-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ester moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure with a chlorine atom at the para position.
Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate: Similar structure with a bromine atom instead of chlorine.
Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl (3R)-3-(3-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
YVNZOWCPXSCKBU-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)Cl)O |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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